Cas no 2766-01-0 (a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid)

a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid Chemical and Physical Properties
Names and Identifiers
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- α-Phenyl-α-(2-propyn-1-yloxy)benzeneacetic Acid
- Trospium Impurity 1
- Pargeverine Acid Impurity
- Propinox Impurity 2
- Benzeneacetic acid, α-phenyl-α-(2-propyn-1-yloxy)-
- 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetic acid
- a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid
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a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P336405-250mg |
a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid |
2766-01-0 | 250mg |
$ 438.00 | 2023-09-06 | ||
TRC | P336405-1g |
a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid |
2766-01-0 | 1g |
$ 1455.00 | 2023-09-06 | ||
TRC | P336405-100mg |
a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid |
2766-01-0 | 100mg |
$ 184.00 | 2023-09-06 | ||
TRC | P336405-1000mg |
a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid |
2766-01-0 | 1g |
$1453.00 | 2023-05-17 |
a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on a-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic Acid
A-Phenyl-a-(2-Propyn-1-yloxy)benzeneacetic Acid (CAS No. 2766-01-0): An Overview of Its Structure, Properties, and Applications
A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid (CAS No. 2766-01-0) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as phenylpropargyloxybenzeneacetic acid, is characterized by its aromatic and alkyne functionalities, which contribute to its diverse chemical reactivity and potential biological activities.
The molecular formula of A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid is C15H12O3, and its molecular weight is approximately 244.25 g/mol. The compound features a benzene ring substituted with a phenylpropargyloxy group and an acetic acid moiety. This combination of functional groups imparts unique physical and chemical properties to the molecule, making it a valuable building block in organic synthesis and a potential candidate for various applications in medicinal chemistry.
In terms of physical properties, A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid is a white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and biological assays.
The chemical reactivity of A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid is primarily driven by its alkyne functionality. The presence of the triple bond allows for a wide range of synthetic transformations, including nucleophilic addition, cycloaddition reactions, and metal-catalyzed coupling reactions. These reactions are crucial for the synthesis of more complex molecules and the development of novel pharmaceutical agents.
Recent research has highlighted the potential biological activities of A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been reported to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
In the context of medicinal chemistry, A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid has been explored as a lead compound for the development of new therapeutic agents. Its ability to modulate inflammatory responses and oxidative stress makes it a promising candidate for treating conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and evaluating its efficacy in preclinical models.
Beyond its potential therapeutic applications, A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid has also found utility in materials science. The presence of the alkyne group allows for click chemistry reactions, which are widely used in the synthesis of functional materials such as polymers and nanoparticles. These materials have applications in drug delivery systems, sensors, and other advanced technologies.
In summary, A-Phenyl-a-(2-propyn-1-yloxy)benzeneacetic acid (CAS No. 2766-01-0) is a multifunctional compound with a rich array of chemical and biological properties. Its unique molecular structure makes it an important building block in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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